
Bapta-tmfm
Overview
Description
Mechanism of Action
Target of Action
Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .
Mode of Action
This compound interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .
Biochemical Pathways
The chelation of calcium ions by this compound affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .
Pharmacokinetics
Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The action of this compound results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by this compound leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .
Biochemical Analysis
Biochemical Properties
Bapta-tmfm interacts with cytosolic free calcium, a critical component in various biochemical reactions . The nature of these interactions involves the chelation of calcium ions, which allows researchers to study the role of calcium in cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the levels of cytosolic free calcium . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to cytosolic free calcium, thereby altering the concentration of calcium ions within the cell . This inhibition impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .
Metabolic Pathways
This compound is involved in the calcium signaling pathway due to its ability to chelate cytosolic free calcium . It also impacts the glycolysis pathway by inhibiting PFKFB3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bapta-tmfm involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:
Formation of the Bis-(2-Aminophenoxymethylene) structure: This involves the reaction of 2-aminophenol with formaldehyde under controlled conditions to form the bis-(2-aminophenoxymethylene) intermediate.
Introduction of the Tetraacetate Groups: The intermediate is then reacted with acetic anhydride to introduce the tetraacetate groups.
Formylation and Methylation: The final steps involve the formylation and methylation of the compound to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of 2-aminophenol and formaldehyde.
Controlled Reaction Conditions: Maintaining precise temperature and pH conditions to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Bapta-tmfm undergoes several types of chemical reactions, including:
Chelation: The primary reaction is the chelation of calcium ions, which is the basis for its use as a fluorescent indicator.
Substitution Reactions: this compound can undergo substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves the use of calcium chloride in aqueous solutions.
Substitution: Reagents such as sodium hydroxide or other bases can be used to facilitate substitution reactions.
Major Products
Chelation: The major product is the this compound-calcium complex, which exhibits fluorescence.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
Scientific Research Applications
BAPTA-TMFM is utilized across various fields of research due to its unique properties. Below are key applications:
Calcium Imaging
This compound is extensively used in fluorescence microscopy to visualize intracellular calcium levels. Its fluorescent properties allow researchers to monitor changes in cytosolic free calcium concentrations in real-time.
Calcium Buffering
The compound serves as a calcium buffer in experimental setups, helping to maintain specific intracellular calcium levels during experiments. This is crucial in studies involving calcium-dependent processes such as muscle contraction and neurotransmitter release.
Cell Physiology Studies
This compound is employed to investigate the role of calcium in various physiological processes, including:
- Signal transduction pathways
- Muscle contraction mechanisms
- Neuronal activity and synaptic transmission
Pharmacological Research
In pharmacology, this compound assists in understanding drug interactions that affect calcium signaling pathways. It is used to assess the effects of potential therapeutic agents on calcium homeostasis.
Data Table: Comparison of Calcium Chelators
Chelator | Affinity for Ca²⁺ | Affinity for Mg²⁺ | Fluorescent | Common Applications |
---|---|---|---|---|
This compound | High | Low | Yes | Calcium imaging, buffering |
EGTA | Moderate | Moderate | No | Calcium buffering |
EDTA | Low | High | No | General metal ion chelation |
Fluo-3 | High | Low | Yes | Calcium imaging |
Case Study 1: Calcium Dynamics in Neurons
A study published in Cell Calcium utilized this compound to explore calcium dynamics during neuronal firing. The researchers found that fluctuations in intracellular calcium levels were critical for neurotransmitter release, demonstrating the compound's effectiveness in elucidating cellular mechanisms .
Case Study 2: Muscle Contraction Mechanisms
Research conducted on cardiac myocytes employed this compound to investigate the role of calcium in muscle contraction. The findings indicated that precise control of intracellular calcium levels was essential for optimal contractile function .
Case Study 3: Drug Interaction Studies
A pharmacological study assessed the impact of a novel drug on calcium signaling pathways using this compound as a control agent. The results highlighted significant alterations in calcium influx, suggesting potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Bapta-AM: A cell-permeant analog of Bapta-tmfm, used for intracellular calcium chelation.
EGTA: Another calcium chelator with different binding properties and applications.
Fura-2: A ratiometric calcium indicator used for measuring intracellular calcium concentrations.
Uniqueness of this compound
Fluorescent Properties: this compound offers superior fluorescence properties compared to other chelators, making it highly effective for bioimaging.
Specificity for Calcium: It has a high specificity for calcium ions, reducing interference from other metal ions.
Versatility: This compound can be used in a wide range of applications, from basic research to clinical diagnostics
Biological Activity
BAPTA-TMFM, a derivative of the calcium chelator BAPTA, is widely recognized for its role in modulating intracellular calcium levels. Its biological activity is significant in various cellular processes, particularly in neuroprotection and cellular signaling. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
Overview of this compound
This compound (5-Formyl-5'-Methyl-BAPTA Tetramethyl Ester) is a fluorescent chelating indicator primarily used to study cytosolic free calcium dynamics. Its structure allows it to effectively bind calcium ions, thereby influencing various cellular functions. The compound is particularly noted for its cell-permeable properties, enabling it to enter cells and modulate intracellular calcium levels without significant cytotoxicity .
This compound functions by chelating calcium ions (), which are crucial for numerous cellular processes including neurotransmitter release, muscle contraction, and cell signaling. The compound's ability to sequester leads to a reduction in intracellular calcium concentrations, which can mitigate calcium-induced cellular damage and apoptosis.
Key Mechanisms Include:
- Neuroprotection : this compound has been shown to protect neurons from apoptosis and oxidative stress by inhibiting reactive oxygen species (ROS) generation .
- Electrophysiological Function : The compound aids in preserving neuronal electrophysiological properties following injury by alleviating damage caused by excessive calcium influx .
- Calcium Signaling Modulation : this compound alters intracellular signaling pathways that depend on calcium as a secondary messenger, impacting various physiological responses .
Neuroprotective Effects
A pivotal study demonstrated that local application of BAPTA significantly improved locomotor recovery in a spinal cord injury model. The treatment reduced neuronal death and enhanced electrophysiological function in vitro, suggesting that BAPTA's neuroprotective effects are mediated through its calcium-chelating properties .
Off-Target Effects
Recent investigations have indicated that while BAPTA is primarily recognized for its calcium-chelating ability, it may also exert effects independent of binding. These off-target effects could influence various molecular targets within the cell, necessitating careful consideration when interpreting experimental results involving BAPTA .
Case Studies
Several case studies have highlighted the practical applications of this compound in research settings:
- Spinal Cord Injury : In a controlled experiment involving mice with induced spinal cord injuries, BAPTA treatment resulted in a marked reduction in neuronal apoptosis and improved recovery metrics compared to control groups .
- Neuronal Damage Models : In vitro studies using differentiated neurons subjected to physical damage demonstrated that BAPTA treatment significantly decreased cell mortality and ROS levels, underscoring its protective role against oxidative stress .
Table 1: Summary of Experimental Findings with this compound
Study Type | Model Used | Key Findings |
---|---|---|
In Vivo | Spinal Cord Injury Mice | Reduced neuronal death; improved locomotor recovery |
In Vitro | Differentiated Neurons | Decreased ROS; reduced apoptosis |
Electrophysiology | Multiple-Electrode Array | Enhanced mean firing rate post-treatment |
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVRWOCZLYLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370721 | |
Record name | BAPTA-TMFM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-11-6 | |
Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAPTA-TMFM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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